molecular formula C11H16N2O B3040206 2-Methoxy-3-(piperidin-4-yl)pyridine CAS No. 171425-45-9

2-Methoxy-3-(piperidin-4-yl)pyridine

Cat. No.: B3040206
CAS No.: 171425-45-9
M. Wt: 192.26 g/mol
InChI Key: ZTUTZLDEOWEKAA-UHFFFAOYSA-N
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Description

2-Methoxy-3-(piperidin-4-yl)pyridine is a chemical compound that features a pyridine ring substituted with a methoxy group at the 2-position and a piperidinyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(piperidin-4-yl)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Piperidinyl Group: The piperidinyl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the piperidinyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(piperidin-4-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a methoxy-substituted pyridine N-oxide.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The methoxy and piperidinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Methoxy-substituted pyridine N-oxide.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine and piperidine derivatives.

Scientific Research Applications

2-Methoxy-3-(piperidin-4-yl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used in the study of biological systems and as a ligand in biochemical assays.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperidin-4-yl)pyridine: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.

    2-Methoxypyridine: Lacks the piperidinyl group, which can influence its pharmacological properties.

Uniqueness

2-Methoxy-3-(piperidin-4-yl)pyridine is unique due to the presence of both the methoxy and piperidinyl groups, which can confer distinct chemical and biological properties. This combination of functional groups can enhance its utility in various applications, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

2-methoxy-3-piperidin-4-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-14-11-10(3-2-6-13-11)9-4-7-12-8-5-9/h2-3,6,9,12H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUTZLDEOWEKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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